molecular formula C12H18N2O4 B143364 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide CAS No. 133267-39-7

2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Cat. No. B143364
M. Wt: 254.28 g/mol
InChI Key: PTKSEFOSCHHMPD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, also known as DOET, is a psychoactive drug that belongs to the amphetamine class of compounds. This compound is a derivative of the phenethylamine molecule, and it has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. In

Scientific Research Applications

2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been found to reduce drug-seeking behavior in rats.

Mechanism Of Action

The exact mechanism of action of 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is not well understood, but it is believed to act as a serotonin and dopamine receptor agonist. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, and it may also cause vasoconstriction. It has also been found to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages And Limitations For Lab Experiments

One advantage of using 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Further studies are needed to determine the optimal dosages and treatment regimens for these conditions. Another area of interest is its potential use as a research tool for studying the serotonin and dopamine systems in the brain. Finally, more research is needed to understand the long-term effects of 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide use and its potential for abuse and addiction.
Conclusion
In conclusion, 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a psychoactive drug that has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Its synthesis method involves several steps, and it has been found to have a number of biochemical and physiological effects. While there are advantages and limitations to using 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide in lab experiments, there are several future directions for research on this compound. Further studies are needed to determine its optimal use as a therapeutic agent and research tool.

Synthesis Methods

The synthesis of 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reduced using sodium borohydride to form 2,5-dimethoxyamphetamine. The final step involves the acetylation of the amine group using acetic anhydride to form 2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.

properties

CAS RN

133267-39-7

Product Name

2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/t10-/m1/s1

InChI Key

PTKSEFOSCHHMPD-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H](CNC(=O)CN)O

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

Origin of Product

United States

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